molecular formula C25H23N5O3 B7699512 1-{4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]-2-nitrophenyl}-4-phenylpiperazine

1-{4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]-2-nitrophenyl}-4-phenylpiperazine

Cat. No.: B7699512
M. Wt: 441.5 g/mol
InChI Key: NFHGXNQHEIVJIA-UHFFFAOYSA-N
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Description

1-{4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]-2-nitrophenyl}-4-phenylpiperazine is a complex organic compound that belongs to the class of heterocyclic compounds It features a piperazine ring substituted with a phenyl group and a nitrophenyl group, which is further substituted with a 1,2,4-oxadiazole ring

Preparation Methods

The synthesis of 1-{4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]-2-nitrophenyl}-4-phenylpiperazine typically involves multiple steps:

    Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting a suitable nitrile with hydroxylamine to form an amidoxime, which is then cyclized with an appropriate carboxylic acid derivative.

    Nitration of the aromatic ring:

    Coupling reactions: The final step involves coupling the 1,2,4-oxadiazole derivative with the piperazine ring. This can be done using a variety of coupling agents and conditions, such as using palladium-catalyzed cross-coupling reactions.

Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability.

Chemical Reactions Analysis

1-{4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]-2-nitrophenyl}-4-phenylpiperazine can undergo several types of chemical reactions:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidation products depending on the reaction conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or using chemical reducing agents like tin(II) chloride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, allowing for further functionalization of the compound.

Common reagents used in these reactions include nitric acid, sulfuric acid, hydrogen gas, palladium catalysts, and various electrophiles for substitution reactions.

Scientific Research Applications

1-{4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]-2-nitrophenyl}-4-phenylpiperazine has several scientific research applications:

    Medicinal Chemistry: The compound’s structure suggests potential pharmacological activity, making it a candidate for drug development, particularly in the areas of antimicrobial and anticancer research.

    Materials Science: The unique electronic properties of the 1,2,4-oxadiazole ring make this compound useful in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics.

    Biological Studies: The compound can be used as a probe in biological studies to investigate the interactions of heterocyclic compounds with biological macromolecules.

Mechanism of Action

The mechanism of action of 1-{4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]-2-nitrophenyl}-4-phenylpiperazine would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The 1,2,4-oxadiazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for binding to biological targets.

Comparison with Similar Compounds

Similar compounds to 1-{4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]-2-nitrophenyl}-4-phenylpiperazine include other piperazine derivatives and oxadiazole-containing compounds. These compounds share structural similarities but may differ in their electronic properties and biological activities. For example:

    1-{4-[3-(4-Methylphenyl)-1,2,4-triazol-5-yl]-2-nitrophenyl}-4-phenylpiperazine: This compound contains a triazole ring instead of an oxadiazole ring, which can alter its chemical reactivity and biological activity.

    1-{4-[3-(4-Methylphenyl)-1,2,4-thiadiazol-5-yl]-2-nitrophenyl}-4-phenylpiperazine: The presence of a thiadiazole ring introduces sulfur into the structure, potentially affecting its electronic properties and interactions with biological targets.

The uniqueness of this compound lies in its specific combination of functional groups, which can confer distinct chemical and biological properties.

Properties

IUPAC Name

3-(4-methylphenyl)-5-[3-nitro-4-(4-phenylpiperazin-1-yl)phenyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N5O3/c1-18-7-9-19(10-8-18)24-26-25(33-27-24)20-11-12-22(23(17-20)30(31)32)29-15-13-28(14-16-29)21-5-3-2-4-6-21/h2-12,17H,13-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFHGXNQHEIVJIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC(=C(C=C3)N4CCN(CC4)C5=CC=CC=C5)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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